HARZ

Übersicht

Beschreibung

Harz, auch bekannt als Kolophonium, ist ein natürliches this compound, das aus Kiefern und anderen Nadelbäumen gewonnen wird. Es wird durch Erhitzen von frischem flüssigem this compound hergestellt, um die flüchtigen flüssigen Terpenbestandteile zu verdampfen. This compound ist eine feste, halbdurchsichtige Substanz, die in der Farbe von Gelb bis Schwarz variiert. Es besteht hauptsächlich aus verschiedenen Harzsäuren, insbesondere Abietinsäure .

Wissenschaftliche Forschungsanwendungen

Harz hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung und Industrie:

Chemie: Als Rohstoff für die Synthese verschiedener Chemikalien verwendet, darunter Tenside, Härtungsmittel und Biozide.

Biologie: Harzderivate werden in der Formulierung von Bioziden und anderen biologischen Wirkstoffen verwendet.

Medizin: Wird bei der Herstellung von Medikamenten und biomedizinischen Anwendungen eingesetzt.

Industrie: Wird bei der Herstellung von Klebstoffen, Beschichtungen, Elastomeren und Polymeren eingesetzt

Wirkmechanismus

Der Wirkmechanismus von this compound hängt von seiner spezifischen Anwendung ab. Zum Beispiel verbessert this compound in Klebstoffen die Klebrigkeit und Haftungseigenschaften. In biomedizinischen Anwendungen können Harzderivate mit biologischen Molekülen interagieren und Zellprozesse und -wege beeinflussen .

Wirkmechanismus

Target of Action

Rosin, also known as colophony or SVS3GU8AY8, is a solid form of resin obtained from pines and other plants, mostly conifers . It is primarily used in various commercial and industrial applications, including printing, lead-tin industry, and food production . In the pharmaceutical industry, rosin is used in film forming and coating tablets and enterically administered agents, as well as forming microcapsules and nanoparticles .

Mode of Action

Rosin’s mode of action is largely dependent on its chemical transformations such as esterification . For instance, rosin can interact with glycerol to form rosin glyceride . Glycerol, which has three OH groups, allows it to react with an acid group of rosin to form three ester groups and triggers a process of dehydration/release of water molecules . The most common method used to produce esters is the reaction of a carboxylic acid with an alcohol with the release of water .

Biochemical Pathways

It is known that rosin and its derivatives can influence various physiological functions and biochemical pathways . For example, the fundamental electronic transfer processes such as photosynthesis and respiration can generate reactive oxygen and nitrogen species (ROS/RONS) which can be by-products of many physiological functions and biochemical pathways .

Pharmacokinetics

Computational methods have significantly advanced the study of chemical admet properties, offering both an economical and a time-efficient approach

Result of Action

The molecular and cellular effects of rosin’s action are largely dependent on its chemical transformations and the specific application. For instance, in the field of optoelectronics, a new class of natural rosin-derived luminogens with aggregation-induced emission property (AIEgens) have been obtained with good biocompatibility and targeted organelle imaging capability as well as photochromic behavior in the solid state .

Action Environment

Environmental factors can influence the action, efficacy, and stability of rosin. For instance, the thermal and thermochemical properties of rosin can be improved by chemical transformations such as reduction, isomerization, and esterification for its use as biofuel . Moreover, the environmental pollution caused by the production of raw materials for rosin cannot be ignored, and eco-friendly and sustainable development are important requirements for rosin and its derivatives .

Biochemische Analyse

Biochemical Properties

Rosin is a complex mixture of diterpenic acids and is typically used in the formulation of adhesives, coating materials, rubbers, printing inks, among others . Although their transformations have been studied, scarce information on the thermal and thermochemical properties of rosin and rosin-derived products has been reported .

Cellular Effects

Rosin derivatives, such as disproportionated rosin and 12-bromodehydroabietic acid, exhibit antimicrobial activity against E. coli and B. subtilis cultures

Molecular Mechanism

It is known that rosin can undergo chemical transformations such as reduction, isomerization, and esterification . These transformations could potentially influence its interactions with biomolecules and its effects at the molecular level.

Metabolic Pathways

Rosin is involved in various metabolic pathways. For instance, it has been found that rosin can be transformed into fuel components under mild conditions

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Harz wird typischerweise durch Destillation von Oleoresin gewonnen, das aus Kiefern gewonnen wird. Der Destillationsprozess beinhaltet das Erhitzen des Oleoresins, um die flüchtigen Terpenbestandteile zu entfernen und das feste this compound zurückzulassen .

Industrielle Produktionsmethoden

Es gibt drei Haupttypen von this compound, die auf der Extraktionsmethode basieren:

Gummithis compound: Aus dem this compound lebender Kiefern gewonnen.

Holzkunststoff: Aus gealterten Kiefernstümpfen gewonnen.

Tallölthis compound: Ein Nebenprodukt des Kraft-Verfahrens bei der Papierzellstoffproduktion.

Analyse Chemischer Reaktionen

Reaktionsarten

Harz durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Produkte zu bilden, wie z. B. Harzester.

Reduktion: Reduktionsreaktionen können die chemische Struktur von this compound verändern und seine Eigenschaften für bestimmte Anwendungen verbessern.

Veresterung: This compound reagiert mit Alkoholen unter Bildung von Estern, die in verschiedenen industriellen Anwendungen verwendet werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.

Veresterung: Alkohole wie Glycerin und Pentaerythrit werden verwendet, oft in Gegenwart von Katalysatoren wie Schwefelsäure.

Hauptprodukte, die gebildet werden

Harzester: Durch Veresterung gebildet, verwendet in Klebstoffen und Beschichtungen.

Hydriertes this compound: Durch Reduktion gebildet, verwendet in der Produktion von Harzen und Lacken.

Vergleich Mit ähnlichen Verbindungen

Harz ist durch seine natürliche Herkunft, Häufigkeit und Vielseitigkeit einzigartig. Zu ähnlichen Verbindungen gehören:

Schellack: Ein this compound, das von der weiblichen Lacklaus abgesondert wird und in Lacken und Beschichtungen verwendet wird.

Bernstein: Fossiliertes Baumthis compound, das in Schmuck und als Konservierungsmittel verwendet wird.

This compound zeichnet sich durch seine einfache Modifizierbarkeit und seine breite Palette an Anwendungen aus, was es zu einer wertvollen Verbindung in verschiedenen Bereichen macht.

Eigenschaften

IUPAC Name |

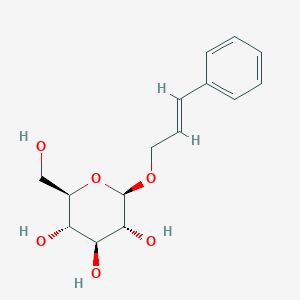

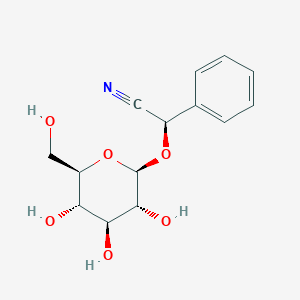

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-3-phenylprop-2-enoxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O6/c16-9-11-12(17)13(18)14(19)15(21-11)20-8-4-7-10-5-2-1-3-6-10/h1-7,11-19H,8-9H2/b7-4+/t11-,12-,13+,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHPCPRHQVVSZAH-GUNCLKARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCOC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60904535 | |

| Record name | (E)-3-phenyl-2-propenyl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85026-55-7, 8050-09-7 | |

| Record name | Rosin X | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85026-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rosin (chemical) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085026557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rosin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11165 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (E)-3-phenyl-2-propenyl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-3-phenylprop-2-enoxy]oxane-3,4,5-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROSIN (CHEMICAL) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVS3GU8AY8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

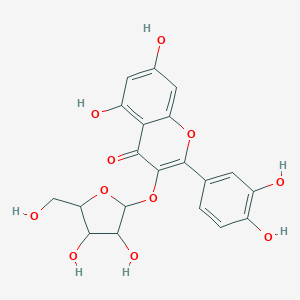

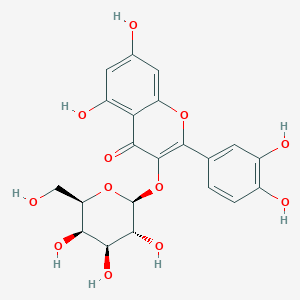

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(1S,2S,4S,8S,9S,12S,13R)-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B192212.png)